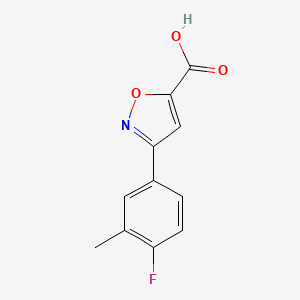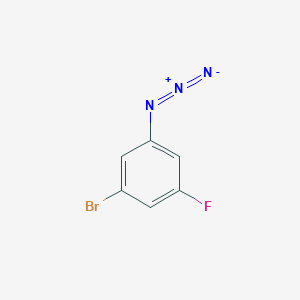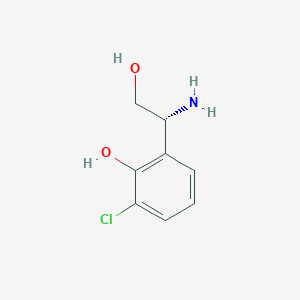
3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the isoxazole ring. The carboxylic acid group at the 5-position of the isoxazole ring further defines its chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions. For instance, the reaction can be carried out using sodium bicarbonate at ambient temperature . Another method involves the use of alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures (80°C) for 8-10 hours .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts for (3 + 2) cycloaddition reactions. due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, there is a growing interest in developing metal-free synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a fluoro group.
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid: Another isoxazole derivative with a methoxy group on the phenyl ring.
Uniqueness: 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-4-7(2-3-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15) |
Clé InChI |
YJWHFODMMVVHTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NOC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)





![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)






